molecular formula C19H18Br2N2O4 B11564144 2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11564144
M. Wt: 498.2 g/mol
InChI Key: SQDQNFSSTDIYNI-SSDVNMTOSA-N
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Description

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, and hydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dibromo-6-methoxyphenol with appropriate reagents to form the phenoxyacetohydrazide core. This is followed by the condensation reaction with 4-(prop-2-EN-1-yloxy)benzaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of bromine atoms may enhance its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methoxyaniline
  • 2,6-Dibromo-4-methoxyphenylamine
  • 2-(2,4-Dibromo-6-methylphenoxy)acetic acid

Uniqueness

Compared to similar compounds, 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H18Br2N2O4

Molecular Weight

498.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18Br2N2O4/c1-3-8-26-15-6-4-13(5-7-15)11-22-23-18(24)12-27-19-16(21)9-14(20)10-17(19)25-2/h3-7,9-11H,1,8,12H2,2H3,(H,23,24)/b22-11+

InChI Key

SQDQNFSSTDIYNI-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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